[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride
Description
[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is an organic compound that features both a chlorophenyl and a furan moiety
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO.ClH/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11;/h1-7,14H,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTDOSZBCBBQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CO2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with furan-2-carbaldehyde in the presence of a base, followed by reduction and subsequent amination. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which [(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- [(2-Chlorophenyl)methyl]amine hydrochloride
- [(furan-2-yl)methyl]amine hydrochloride
- [(2-Bromophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride
Uniqueness
[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is unique due to the presence of both chlorophenyl and furan moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C12H12ClN
- IUPAC Name: [(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride
This compound features a chlorophenyl group and a furan moiety, which are significant for its biological interactions.
The biological activity of [(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions .
Potential Targets:
- Serotonin Receptors: The compound may act as a modulator of serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptors: Interaction with dopamine receptors could suggest potential applications in treating disorders such as schizophrenia or Parkinson's disease.
Antidepressant Effects
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, studies have shown that furan derivatives can enhance serotonergic activity, which is beneficial in managing depression .
Anticancer Properties
Some studies have suggested that related compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways that control cell growth and survival .
Case Studies
-
Antidepressant Activity:
A study published in 2020 evaluated the antidepressant effects of furan-containing compounds. The results indicated that these compounds significantly reduced depressive-like behaviors in rodent models through the enhancement of serotonergic transmission . -
Anticancer Research:
In a separate investigation, a series of chlorophenyl derivatives were tested for their cytotoxic effects against various cancer cell lines. [(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride showed promising results, leading to a notable reduction in cell viability, suggesting its potential as an anticancer agent .
Comparative Analysis
To better understand the biological activity of [(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride | Structure | Antidepressant effects; moderate serotonin receptor affinity |
| [(2-Bromophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride | - | Potential anticancer activity; apoptosis induction |
| [(2-Methylphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride | - | Neuroprotective effects; modulation of dopamine receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
